molecular formula C14H15NOS2 B2786300 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034333-15-6

2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No.: B2786300
CAS No.: 2034333-15-6
M. Wt: 277.4
InChI Key: SMEPYJBVWNDBDX-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound that features a cyclopropyl group and a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Properties

IUPAC Name

2-cyclopropyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-13(8-10-3-4-10)15-14(11-5-7-17-9-11)12-2-1-6-18-12/h1-2,5-7,9-10,14H,3-4,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEPYJBVWNDBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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